molecular formula C12H12INO3S B7498037 N-(furan-2-ylmethyl)-4-iodo-N-methylbenzenesulfonamide

N-(furan-2-ylmethyl)-4-iodo-N-methylbenzenesulfonamide

Cat. No.: B7498037
M. Wt: 377.20 g/mol
InChI Key: GWKYBRKIEXIFNO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-iodo-N-methylbenzenesulfonamide is an organic compound that features a furan ring, an iodine atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-iodo-N-methylbenzenesulfonamide typically involves the reaction of 4-iodobenzenesulfonyl chloride with N-methylfurfurylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-iodo-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Deiodinated N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-iodo-N-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-iodo-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s bioactivity by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide: Lacks the iodine atom, which may affect its reactivity and bioactivity.

    N-(furan-2-ylmethyl)-4-chloro-N-methylbenzenesulfonamide: Contains a chlorine atom instead of iodine, which may result in different chemical and biological properties.

    N-(furan-2-ylmethyl)-4-bromo-N-methylbenzenesulfonamide: Contains a bromine atom, which may also influence its reactivity and applications.

Uniqueness

N-(furan-2-ylmethyl)-4-iodo-N-methylbenzenesulfonamide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions and potentially enhance the compound’s bioactivity. The combination of the furan ring and the sulfonamide group further contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-iodo-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO3S/c1-14(9-11-3-2-8-17-11)18(15,16)12-6-4-10(13)5-7-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKYBRKIEXIFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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